![molecular formula C8Br2N4S B15198984 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile](/img/structure/B15198984.png)
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile is an organic compound with the molecular formula C8HBr2N4S. It is a derivative of benzothiadiazole, characterized by the presence of two bromine atoms and two cyano groups attached to the benzothiadiazole core. This compound is of significant interest in the field of organic electronics due to its unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile typically involves the bromination of benzothiadiazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the temperature is maintained around 60°C. The reaction mixture is then quenched with ice water, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form complex organic structures.
Reduction Reactions: The cyano groups can be reduced to amines under specific conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Hydrogen Gas: Used in reduction reactions.
Major Products
Substituted Benzothiadiazoles: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions.
Amines: Formed through reduction of cyano groups.
Wissenschaftliche Forschungsanwendungen
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile has a wide range of applications in scientific research:
Organic Electronics: Used as a monomer for the synthesis of light-emitting diodes (LEDs) and conducting polymers.
Photocatalysis: Employed in the development of photocatalysts for environmental applications.
Material Science: Utilized in the synthesis of low band gap conjugated polymers for high-performance organic photovoltaic (OPV) devices.
Wirkmechanismus
The mechanism of action of 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile in organic electronics involves its ability to act as an electron acceptor. The bromine atoms and cyano groups enhance the electron-withdrawing properties of the compound, facilitating charge transfer processes. This makes it an effective component in the active layers of organic electronic devices, where it interacts with electron-donating materials to generate electrical conductivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Similar structure but lacks the cyano groups.
4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole: Contains additional thiophene groups.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Contains boronic acid ester groups.
Uniqueness
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile is unique due to the presence of both bromine atoms and cyano groups, which impart distinct electronic properties. These features make it particularly suitable for applications in organic electronics and materials science, where precise control over electronic properties is crucial.
Eigenschaften
Molekularformel |
C8Br2N4S |
|---|---|
Molekulargewicht |
343.99 g/mol |
IUPAC-Name |
4,7-dibromo-2,1,3-benzothiadiazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C8Br2N4S/c9-5-3(1-11)4(2-12)6(10)8-7(5)13-15-14-8 |
InChI-Schlüssel |
ZBQGTJJXBPTYIN-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C2=NSN=C2C(=C1C#N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


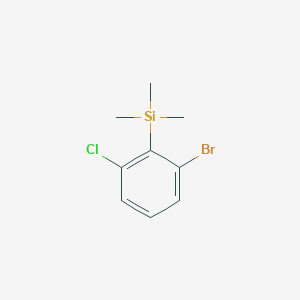
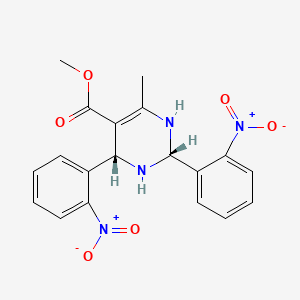
![1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B15198930.png)
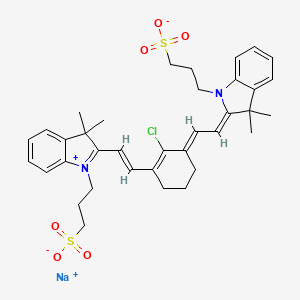

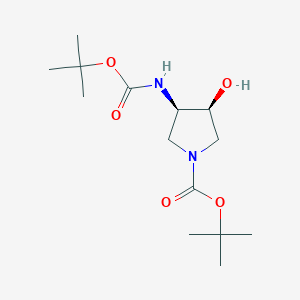
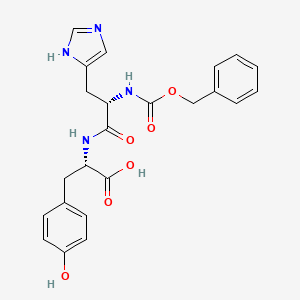
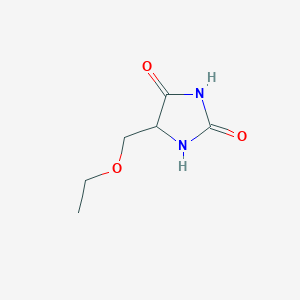
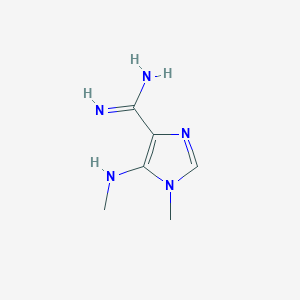
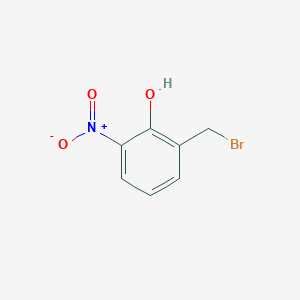
![(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B15198992.png)
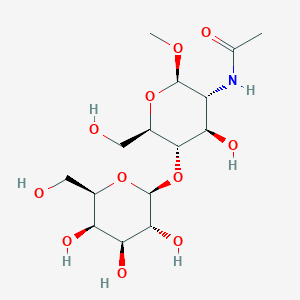

![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
